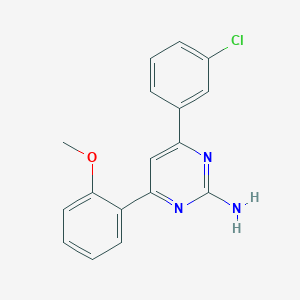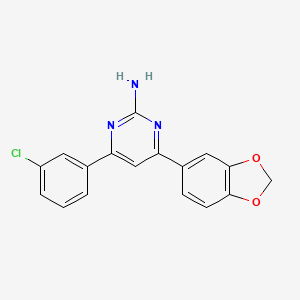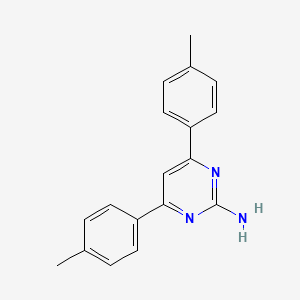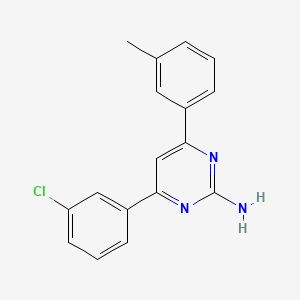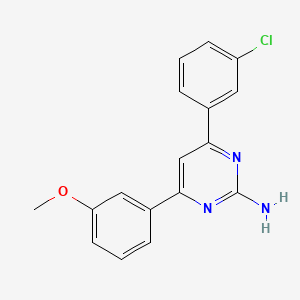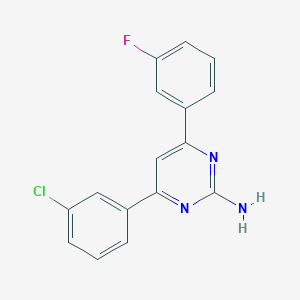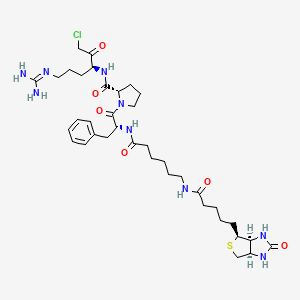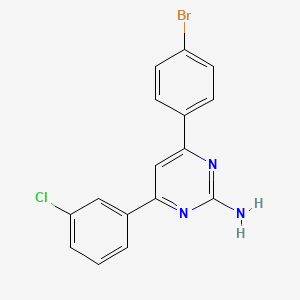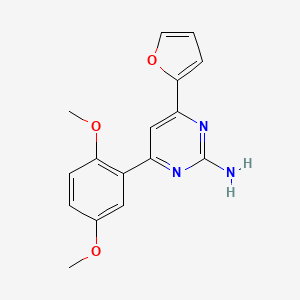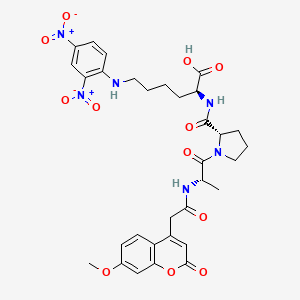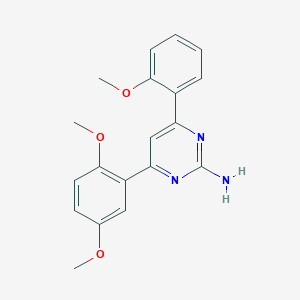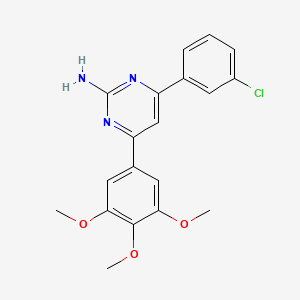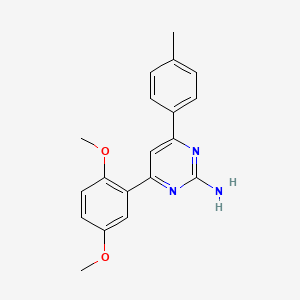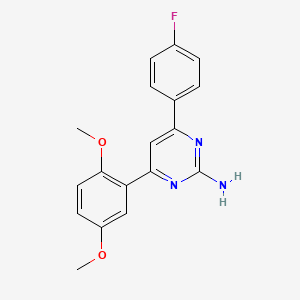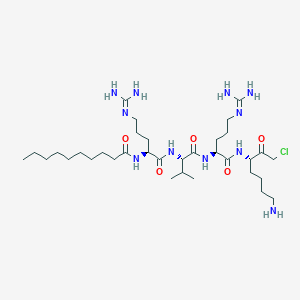
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone (also known as Dec-RVRK-CMK) is a synthetic tetrapeptide that has been used to characterize the specificity of furin-like proteases . It has a molecular weight of 744.42 and a chemical formula of C₃₄H₆₆ClN₁₁O₅ .
Synthesis Analysis
Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone has been found to have antiviral activity against flaviviruses such as Zika virus (ZIKV) and Japanese encephalitis virus (JEV). It acts as a specific furin inhibitor, inhibiting the cleavage of prM protein to M protein, which is a key step in turning the inert virus into an infectious particle .Molecular Structure Analysis
The molecular structure of Decanoyl-Arg-Val-Arg-Lys-chloromethylketone consists of N-decanoyl-L-arginine, L-valine, L-lysine, and L-arginine joined in sequence by peptide linkages. The carboxy group at the C-terminus is substituted by a chloroacetyl group .Chemical Reactions Analysis
Decanoyl-Arg-Val-Lys-Arg-Chloromethylketone acts as a furin inhibitor, inhibiting the cleavage of prM protein to M protein in flaviviruses. This inhibition results in a significant increase in the prM/E index of ZIKV or JEV, indicating the compound’s antiviral activity .Physical And Chemical Properties Analysis
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone has a molecular weight of 744.4 g/mol and a molecular formula of C34H66ClN11O5. It has 9 hydrogen bond donors, 8 hydrogen bond acceptors, and 30 rotatable bonds .Aplicaciones Científicas De Investigación
Inhibition of Furin Protease
Dec-RVKR-CMK binds to the catalytic site of furin, a type of protease, and acts as a potent inhibitor . This inhibition can affect various biological processes where furin plays a crucial role.
Antiviral Activity
Dec-RVKR-CMK has been found to exhibit strong antiviral activity against certain viruses. It inhibits the cleavage and fusion activity of viral glycoproteins, which are essential for virus replication . This includes viruses like Zika virus (ZIKV) and Japanese encephalitis virus (JEV) .
Inhibition of Proprotein Convertases
Apart from furin, Dec-RVKR-CMK also inhibits other proprotein convertases such as PC7/LPC, PACE4, and PC6 . These enzymes are involved in the activation of protein precursors.
Reduction of β-Amyloid-Induced Active Matrix Metalloproteinase 2
Dec-RVKR-CMK has been demonstrated to decrease the production of β-amyloid-induced active matrix metalloproteinase 2 in U87 cells . This could have implications in the study of diseases like Alzheimer’s where β-amyloid plaques are a characteristic feature.
Characterization of Furin-Like Proteases
The inhibitor Dec-RVKR-CMK has been used to characterize the specificity of furin-like proteases . This helps in understanding the role and function of these proteases in various biological processes.
Breakdown of Deiminated Filaggrin
Dec-RVKR-CMK has been associated with the breakdown of deiminated filaggrin into amino acids . Filaggrin is a protein that plays a key role in skin barrier function.
Mecanismo De Acción
Target of Action
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone (Dec-RVKR-cmk) primarily targets Furin , a host proprotein convertase . Furin plays a crucial role in processing the prM protein of flaviviruses to the M protein, which is a key step in turning the inert virus into an infectious particle .
Mode of Action
Dec-RVKR-cmk is a small, synthetic, irreversible, cell-permeable competitive inhibitor of Furin . It interacts with Furin and inhibits the cleavage of the prM protein to the M protein . This inhibition results in a significant increase in the prM/E index of flaviviruses, indicating that Dec-RVKR-cmk effectively inhibits prM cleavage .
Biochemical Pathways
The primary biochemical pathway affected by Dec-RVKR-cmk is the processing of the prM protein to the M protein in flaviviruses . By inhibiting Furin, Dec-RVKR-cmk disrupts this pathway, reducing the infectivity of the virus .
Pharmacokinetics
As a small, synthetic, and cell-permeable compound, it is likely to have good bioavailability .
Result of Action
Dec-RVKR-cmk exhibits strong antiviral activity against flaviviruses, including Zika virus (ZIKV) and Japanese encephalitis virus (JEV) . It reduces virus progeny titer and viral RNA and protein production in both mammalian cells and mosquito cells .
Action Environment
Given its antiviral activity in both mammalian and mosquito cells, it can be inferred that it is effective in diverse cellular environments .
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(3S)-7-amino-1-chloro-2-oxoheptan-3-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42)/t24-,25-,26-,29-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEJSMIRQBNBYGT-VZTVMPNDSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H66ClN11O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
744.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
decanoyl-Arg-Val-Arg-Lys-CH2Cl | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

